

An In-depth Technical Guide to Octyltriethoxysilane and its Synonyms for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Octyltriethoxysilane**

Cat. No.: **B1682538**

[Get Quote](#)

This technical guide provides a comprehensive overview of **octyltriethoxysilane**, a versatile organosilane compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synonyms, chemical properties, and applications, with a focus on its role in surface modification for materials science and biomedical applications.

Synonyms for Literature Search

A thorough literature search is crucial for understanding the multifaceted applications of **octyltriethoxysilane**. Due to variations in chemical nomenclature and the use of trade names, a comprehensive list of synonyms is essential.

Systematic and Common Names:

- **n-Octyltriethoxysilane**[\[1\]](#)
- **Triethoxyoctylsilane**[\[2\]](#)[\[3\]](#)
- **Triethoxy(octyl)silane**[\[1\]](#)[\[4\]](#)
- **Octyl(triethoxy)silane**
- **Silane, triethoxyoctyl-**

- 1-(Triethoxysilyl)octane

Trade Names and Other Identifiers:

- Dynasylan OCTEO[[1](#)]
- Silquest A 137[[1](#)]
- Prosil 9202[[1](#)]
- OCTEO[[1](#)]
- U-222[[2](#)]
- Y 9187[[1](#)]
- CO9835[[2](#)]
- A 137[[2](#)]

Chemical Identifiers:

- CAS Number: 2943-75-1[[1](#)]
- EC Number: 220-941-2[[4](#)]
- Molecular Formula: C₁₄H₃₂O₃Si[[1](#)]

Quantitative Data

The following tables summarize key quantitative data for **octyltriethoxysilane**, facilitating comparison and experimental design.

Table 1: Physicochemical Properties

Property	Value	References
Molecular Weight	276.49 g/mol	[1] [5]
Density	0.880 g/cm ³ at 25 °C	[1]
Boiling Point	245 °C	[1]
Flash Point	110 °C	[1]
Refractive Index (n _{20/D})	1.417	[1]
Viscosity	1.9 cSt	[1]
Melting Point	< -40 °C	[1]

Table 2: Performance Characteristics

Application	Parameter	Value	References
Hydrophobic Surface Treatment	Water Contact Angle	150-170°	[4]
Concrete Waterproofing	Reduction in Water Absorption	Significant	
Nanoparticle Functionalization	Adsorption Capacity (Ciprofloxacin)	87.83 mg/g	[6]
Pulmonary Toxicity (in vivo, rat)	Inflammatory Response (10 mg/kg)	Transient, resolved within 1 week	[3] [7]

Experimental Protocols

Detailed methodologies are provided for key experiments involving **octyltriethoxysilane**.

Protocol 1: Synthesis of Octyltriethoxysilane

Objective: To synthesize n-**octyltriethoxysilane** via hydrosilylation of 1-octene with triethoxysilane.

Materials:

- 1-octene
- Triethoxysilane
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
- Acidic promoter

Procedure:

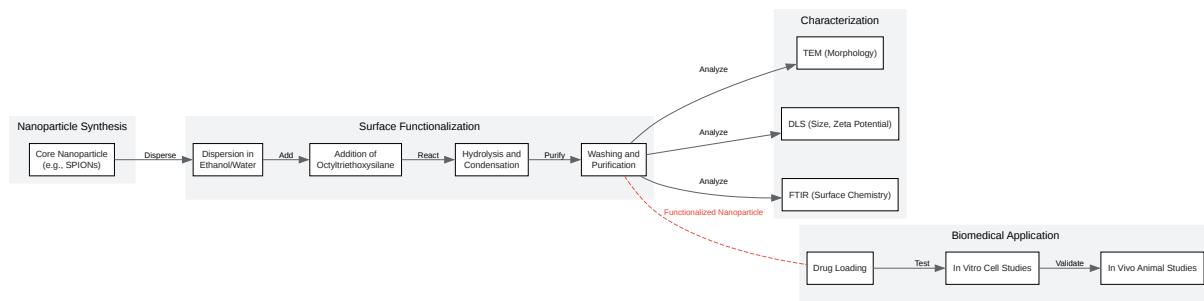
- To a reaction vessel, add 1-octene, Karstedt's catalyst (0.00015%–0.00020% by mole fraction), and an acidic promoter (0.15%–0.20% by mole fraction).
- Heat the mixture to 90–100 °C with stirring.
- Slowly add triethoxysilane dropwise to the reaction mixture over a period of 1.5 hours.
- Maintain the reaction temperature at 90–100 °C and continue stirring.
- Monitor the reaction progress using gas chromatography (GC) to determine the yield of **n-octyltriethoxysilane** and the presence of any olefin isomers.
- Upon completion, the product can be purified by distillation under reduced pressure.

Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles

Objective: To create a hydrophobic surface on superparamagnetic iron oxide nanoparticles (SPIONs) using **octyltriethoxysilane** for biomedical applications such as drug delivery or MRI contrast enhancement.[\[2\]](#)

Materials:

- Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
- Ethanol (absolute)

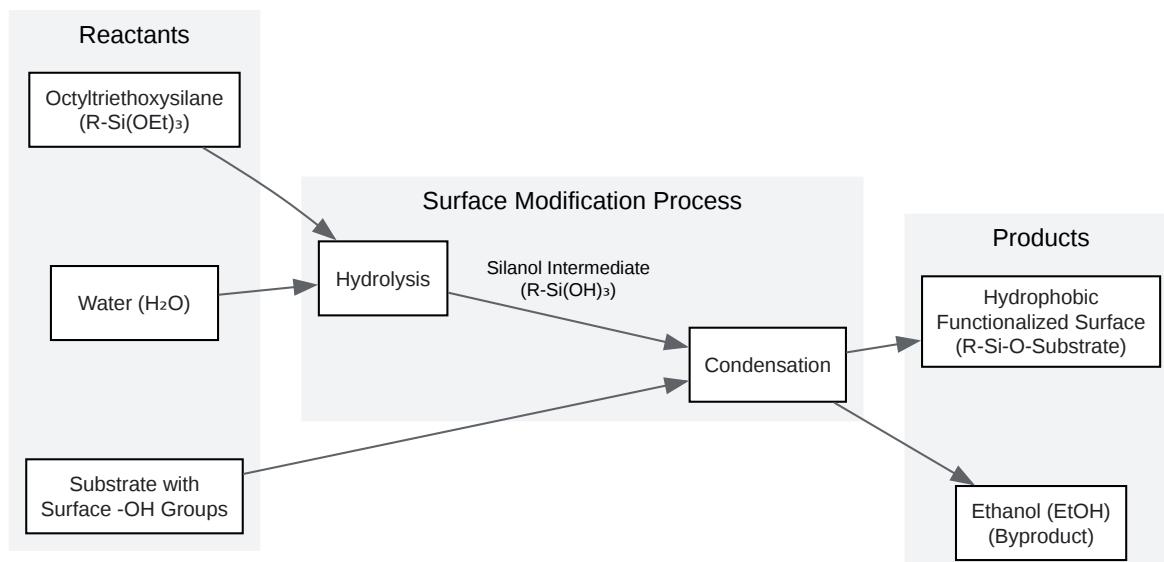

- Deionized water
- **n-Octyltriethoxysilane**
- Ultrasonicator
- Magnetic stirrer
- Centrifuge

Procedure:

- Nanoparticle Dispersion: Disperse 300 mg of SPIONs in 20 mL of a 1:1 (v/v) ethanol-water solution. Use an ultrasonicator to ensure a homogenous dispersion.[\[6\]](#)
- Silanization: While stirring the SPION dispersion, add a controlled amount of **n-octyltriethoxysilane**. The optimal concentration will depend on the surface area of the nanoparticles.
- Reaction: Allow the reaction to proceed for a set time (e.g., 24 hours) at room temperature with continuous stirring.
- Washing: After the reaction, centrifuge the mixture to separate the functionalized nanoparticles from the solution.
- Purification: Discard the supernatant and re-disperse the nanoparticle pellet in ethanol. Repeat the centrifugation and re-dispersion steps multiple times to remove any unreacted silane and byproducts.
- Drying: After the final wash, dry the functionalized nanoparticles under vacuum.
- Characterization: The resulting hydrophobic nanoparticles can be characterized by techniques such as Transmission Electron Microscopy (TEM) for morphology, Dynamic Light Scattering (DLS) for size distribution and surface charge (zeta potential), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the octyl groups on the surface.

Signaling Pathways and Experimental Workflows

While **octyltriethoxysilane** is not known to directly participate in specific cellular signaling pathways, its application in modifying the surface of nanoparticles is a critical workflow in the development of advanced drug delivery and bioimaging agents. The surface functionalization dictates how these nanoparticles interact with biological systems.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the surface functionalization of nanoparticles with **octyltriethoxysilane** for biomedical applications.

This workflow illustrates the key stages from nanoparticle synthesis to their application in a biological context. The **octyltriethoxysilane** functionalization step is crucial as it imparts hydrophobicity, which can influence drug loading capacity and the interaction of the nanoparticle with cell membranes.

The logical relationship in the surface modification process involves the hydrolysis of the ethoxy groups of **octyltriethoxysilane** in the presence of water, followed by the condensation of the resulting silanol groups with hydroxyl groups on the surface of the substrate (e.g., nanoparticles, glass, or concrete). This forms a stable, covalent Si-O-Substrate bond and a cross-linked polysiloxane layer on the surface.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the surface modification process using **octyltriethoxysilane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Supplier of N-OCTYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor
[silsource.com]

- 2. researchgate.net [researchgate.net]
- 3. Triethoxyoctylsilane | 2943-75-1 [chemicalbook.com]
- 4. OCTYLTRIETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 5. Octyltriethoxysilane | C14H32O3Si | CID 76262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octyltriethoxysilane and its Synonyms for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682538#synonyms-for-octyltriethoxysilane-for-literature-search\]](https://www.benchchem.com/product/b1682538#synonyms-for-octyltriethoxysilane-for-literature-search)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com